molecular formula C4H7F3O2 B1295709 2-(2,2,2-Trifluoroethoxy)ethanol CAS No. 2358-54-5

2-(2,2,2-Trifluoroethoxy)ethanol

Cat. No. B1295709
CAS RN: 2358-54-5
M. Wt: 144.09 g/mol
InChI Key: HRBLSBRWIWIOGW-UHFFFAOYSA-N
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Patent
US07262192B2

Procedure details

Trifluoroethanol (36 mL, 494 mmol), ethylene carbonate (66.0 g, 741 mmol), triethylamine (70 mL, 494 mmol) and tetrabutylammonium bromide (3.20 g, 9.90 mmol) were combined and the reaction mixture heated to reflux for 24 hours. The reaction mixture was distilled at atmospheric pressure, yielding the title product in the range 132° C. to 142° C.
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three
Quantity
3.2 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[C:2]([F:5])([F:4])[F:3].C1(=O)O[CH2:10][CH2:9][O:8]1.C(N(CC)CC)C>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[F:3][C:2]([F:5])([F:4])[CH2:1][O:6][CH2:10][CH2:9][OH:8] |f:3.4|

Inputs

Step One
Name
Quantity
36 mL
Type
reactant
Smiles
C(C(F)(F)F)O
Step Two
Name
Quantity
66 g
Type
reactant
Smiles
C1(OCCO1)=O
Step Three
Name
Quantity
70 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
3.2 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 24 hours
Duration
24 h
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was distilled at atmospheric pressure

Outcomes

Product
Name
Type
product
Smiles
FC(COCCO)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.